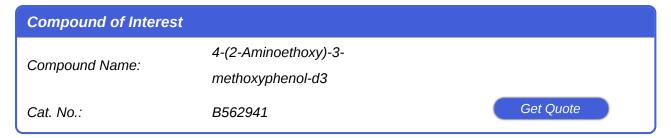


Technical Guide: 4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS 1189958-49-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol, a known metabolite of the cardiovascular drug Carvedilol. Its primary application is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Carvedilol and its metabolites in biological matrices. The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the non-labeled analyte while maintaining similar chemical and chromatographic properties. This technical guide provides an in-depth overview of its synthesis, analytical applications, and the relevant biological context of its parent compound, Carvedilol.

Physicochemical Properties

While specific experimental data for the deuterated compound is not widely published, the properties can be inferred from its non-deuterated form and general chemical principles.

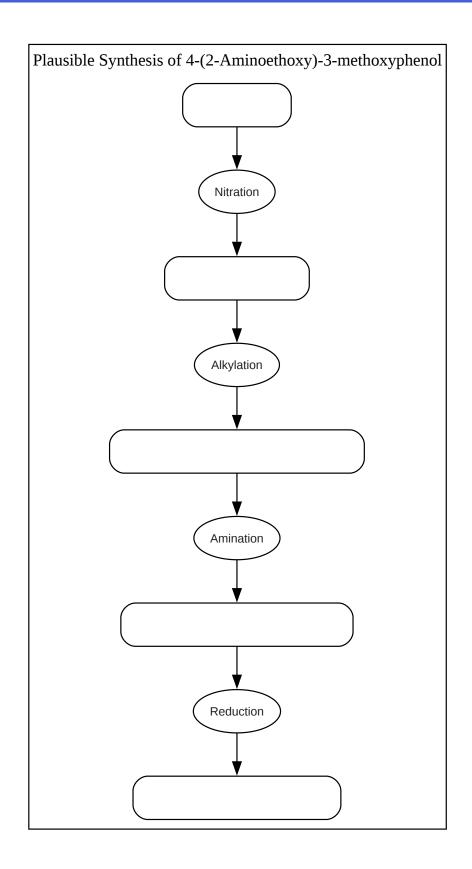


Property	Value
CAS Number	1189958-49-3
Molecular Formula	C ₉ H ₁₀ D ₃ NO ₃
Molecular Weight	186.22 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Solubility	Soluble in methanol, DMSO, and other organic solvents (predicted)
Storage	2-8°C, protected from light

Synthesis

A plausible synthetic route for the parent compound, 4-(2-Aminoethoxy)-3-methoxyphenol, can be adapted from established methods for similar phenolic compounds. The deuterated component would typically be introduced via a deuterated starting material. A generalized synthetic scheme is presented below.





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Caption: Plausible synthetic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol.



Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol (A Related Precursor)

This protocol describes the synthesis of a related compound and illustrates the chemical principles that could be applied.

- Diazotization: Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool to 15°C. Add sodium nitrite (18.5 g) in water (100 ml) and immediately pour the mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml).
 Stir at 0°C for 20 minutes.[1]
- Coupling: Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). Stir the resulting deep red solution for 1 hour.[1]
- Reduction: Heat the solution to 70°C. Add sodium dithionite portionwise until the color is discharged.[1]
- Isolation: Upon cooling, crystals of 4-amino-3-methoxyphenol will form. Filter the crystals, wash with water, and dry.[1]

Note: The synthesis of the title compound would require additional steps for the ethoxyamine chain and deuteration, likely involving deuterated ethylene oxide or a related synthon.

Application as an Internal Standard in LC-MS/MS

The primary utility of **4-(2-Aminoethoxy)-3-methoxyphenol-d3** is as an internal standard for the quantification of Carvedilol and its metabolites in biological samples. The stable isotopelabeled standard co-elutes with the analyte and experiences similar matrix effects during ionization, allowing for accurate correction of signal variations.

Experimental Protocol: Quantification of Carvedilol and Metabolites in Human Plasma

This protocol is a composite based on published methods for Carvedilol analysis.

4.1.1 Sample Preparation (Solid-Phase Extraction)



- To 100 μL of human plasma in a polypropylene tube, add the internal standard solution (containing 4-(2-Aminoethoxy)-3-methoxyphenol-d3).
- Vortex the samples for 30 seconds.
- Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).
- Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water).
- Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 LC-MS/MS Conditions

- LC System: UPLC system (e.g., Waters ACQUITY)
- Column: C18 column (e.g., 50 x 2.1 mm, 1.7 μm)
- Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.[1]
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μL
- MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP®)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for the internal standard): The exact m/z transitions would need to be determined experimentally by infusing a standard solution of **4-(2-Aminoethoxy)-3-**

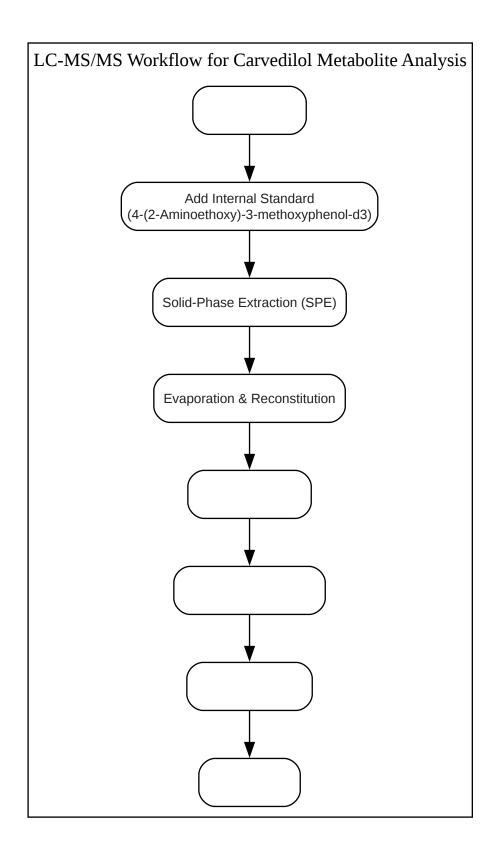




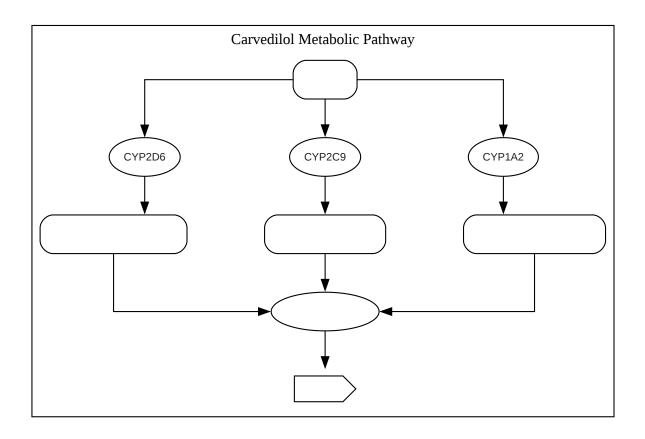


methoxyphenol-d3. A plausible transition would be based on the precursor ion [M+H]+ and a characteristic product ion.









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References

- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-(2-Aminoethoxy)-3-methoxyphenold3 (CAS 1189958-49-3)]. BenchChem, [2025]. [Online PDF]. Available at:



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